molecular formula C21H24N2O3 B3911986 N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)

N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)

Cat. No. B3911986
M. Wt: 352.4 g/mol
InChI Key: PUHJBJJAHVDADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide), commonly known as CDPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes.

Mechanism of Action

CDPPB is a positive allosteric modulator of N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide), which means that it enhances the activity of this receptor in response to glutamate binding. N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide) is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in several physiological processes, including learning and memory, synaptic plasticity, and pain perception. CDPPB binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor by increasing its affinity for glutamate.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance synaptic plasticity and improve cognitive function in animal models of several neurological and psychiatric disorders. CDPPB has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. CDPPB has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in synaptic plasticity and cognitive function. Additionally, CDPPB has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

CDPPB has several advantages for lab experiments, including its high potency and selectivity for N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide), as well as its ability to cross the blood-brain barrier. However, CDPPB has some limitations, including its short half-life and poor solubility in water. Additionally, CDPPB may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Future Directions

Future research on CDPPB could focus on several areas, including its potential therapeutic applications in neurological and psychiatric disorders, its anti-inflammatory properties, and its effects on synaptic plasticity and cognitive function. Additionally, future research could investigate the molecular mechanisms underlying the effects of CDPPB on N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide) signaling and the potential off-target effects of CDPPB on other receptors. Finally, future research could explore the development of new CDPPB analogs with improved pharmacokinetic properties and selectivity for N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide).

Scientific Research Applications

CDPPB has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, addiction, and anxiety. CDPPB has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders. Additionally, CDPPB has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

2-methyl-N-[3-[3-(2-methylpropanoylamino)benzoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-14H,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHJBJJAHVDADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)
Reactant of Route 3
Reactant of Route 3
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)
Reactant of Route 5
Reactant of Route 5
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)
Reactant of Route 6
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.